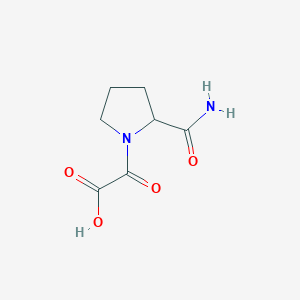
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
描述
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid typically involves the reaction of pyrrolidine derivatives with carbamoylating agents under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
科学研究应用
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be employed in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
相似化合物的比较
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:
2-(2-Carbamoylpyrrolidin-1-yl)acetic acid
Taltirelin
These compounds share structural similarities but differ in their functional groups and biological activities.
生物活性
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid, with CAS No. 1248930-14-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₂O₃
- Molecular Weight : 186.17 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring, which is significant in many biologically active molecules. Its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine moiety allows it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to biological targets.
In Vitro Studies
A study examining the effects of pyrrolidine derivatives on cancer cell lines demonstrated that certain compounds could significantly reduce cell viability through apoptosis induction. While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable effects.
Pharmacological Applications
Research has suggested potential therapeutic applications for this compound in:
- Cancer Therapy : As an IAP antagonist, it may enhance the effectiveness of existing cancer treatments by promoting apoptosis in resistant cancer cells.
- Neurological Disorders : Its potential modulation of neurotransmitter systems could lead to applications in treating conditions like depression or anxiety disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | IAP Inhibition | Induces apoptosis |
| Compound B | Neurotransmitter Modulation | Enhances mood regulation |
| This compound | Potential IAP antagonist | Hypothetical based on structure |
属性
IUPAC Name |
2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVZPWLVSJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















